molecular formula C13H11BrO B048858 4-Bromo-2-methoxybiphenyl CAS No. 227305-07-9

4-Bromo-2-methoxybiphenyl

Cat. No.: B048858
CAS No.: 227305-07-9
M. Wt: 263.13 g/mol
InChI Key: ZREIJSSRWLYNDK-UHFFFAOYSA-N
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Description

4-Bromo-2-methoxybiphenyl is an organic compound with the molecular formula C13H11BrO. It is a derivative of biphenyl, where one of the hydrogen atoms on the biphenyl ring is substituted by a bromine atom and another by a methoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Bromo-2-methoxybiphenyl can be synthesized through several methods, one of which involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with a halogenated aromatic compound. The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, using high-efficiency catalysts and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-methoxybiphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products depend on the nucleophile used, such as phenols or amines.

    Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.

    Coupling Reactions: Biphenyl derivatives with various substituents.

Scientific Research Applications

4-Bromo-2-methoxybiphenyl has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-methoxybiphenyl depends on its application. In organic synthesis, it acts as a building block, participating in various reactions to form more complex structures. The bromine atom and methoxy group influence its reactivity and the types of reactions it can undergo .

Comparison with Similar Compounds

  • 4-Bromo-4’-methoxybiphenyl
  • 2-Bromo-4’-methoxybiphenyl
  • 4-Bromo-2,5-dimethoxybiphenyl

Comparison: 4-Bromo-2-methoxybiphenyl is unique due to the specific positioning of the bromine and methoxy groups on the biphenyl ring. This positioning affects its reactivity and the types of reactions it can undergo compared to other similar compounds .

Properties

IUPAC Name

4-bromo-2-methoxy-1-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO/c1-15-13-9-11(14)7-8-12(13)10-5-3-2-4-6-10/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZREIJSSRWLYNDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

n-Amyl nitrite (8.1 ml, 60 mmol) was slowly added to a stirred mixture of 4-bromo-2-methoxyaniline (J.Med.Chem., 1989, 32, 1936; 8.1 g, 60 mmol) and benzene (175 ml), under nitrogen, at about 50° C. When the addition was complete, the reaction mixture was heated under reflux for about 3 hours, then allowed to cool to room temperature and evaporated under reduced pressure. The residue was azeotroped with tetrahydrofuran, then with ethyl acetate, and purified by flash chromatography, using an elution gradient of hexane:ethyl acetate (100:0 to 95:5) to give the title compound (1.66 g) as a colourless solid, m.p. 50-52° C. δ(CDCl3): 3.77 (s,3H), 7.08 (s,1H), 7.14 (s,2H), 7.30 (m,1H), 7.36-7.41 (m,2H), 7.41-7.49 (m,2H).
Quantity
8.1 mL
Type
reactant
Reaction Step One
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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